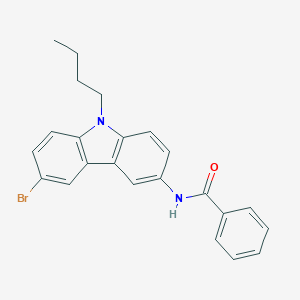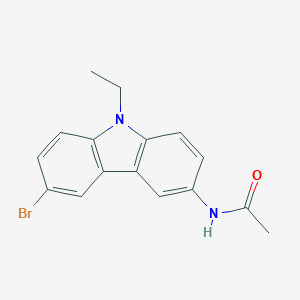
N,N-diethyl-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-propoxybenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 311.4 g/mol. DPBS is soluble in water, ethanol, and methanol. This compound has been used in various research fields such as neuroscience, pharmacology, and toxicology.
Wirkmechanismus
N,N-diethyl-4-propoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. N,N-diethyl-4-propoxybenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the binding of its substrate, thereby inhibiting its activity. This mechanism has been widely studied in the context of neurological disorders and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide reduces the production of cerebrospinal fluid in rats, which is a potential therapeutic target for neurological disorders. N,N-diethyl-4-propoxybenzenesulfonamide has also been shown to have anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in water, ethanol, and methanol, which makes it easy to use in various experimental setups. However, N,N-diethyl-4-propoxybenzenesulfonamide has some limitations. It is a sulfonamide compound, which means that it may interfere with other sulfonamide-containing compounds in experimental setups. It is also a competitive inhibitor of carbonic anhydrase, which means that it may interfere with the activity of this enzyme in experimental setups.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-4-propoxybenzenesulfonamide. One direction is to study the potential therapeutic effects of N,N-diethyl-4-propoxybenzenesulfonamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential anti-tumor effects of N,N-diethyl-4-propoxybenzenesulfonamide in various cancer cell lines. Additionally, more studies are needed to understand the mechanism of action of N,N-diethyl-4-propoxybenzenesulfonamide and its potential interactions with other compounds in experimental setups.
Synthesemethoden
N,N-diethyl-4-propoxybenzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction between p-chlorobenzenesulfonyl chloride and diethylamine in the presence of an organic base such as triethylamine. The second step involves the reaction between the intermediate product and 1-bromo-4-propoxybenzene in the presence of a palladium catalyst. This method has been widely used to synthesize N,N-diethyl-4-propoxybenzenesulfonamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-propoxybenzenesulfonamide has been used in various scientific research applications. In neuroscience, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a reference compound for testing the efficacy of new drugs in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a standard compound for testing the activity of new drugs against various enzymes such as carbonic anhydrase and acetylcholinesterase. In toxicology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a negative control in testing the toxicity of new compounds.
Eigenschaften
Produktname |
N,N-diethyl-4-propoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO3S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
N,N-diethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-11-17-12-7-9-13(10-8-12)18(15,16)14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
GOWGZMVBWBTEDU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)